The synthesis of MRT 68921 dihydrochloride involves a multi-step organic synthesis process. While specific proprietary methods may vary among manufacturers, the general approach includes:
MRT 68921 dihydrochloride has a complex molecular structure characterized by several functional groups that contribute to its activity as a ULK inhibitor. The structural formula can be represented as follows:
The presence of multiple nitrogen atoms within the structure suggests potential interactions with various biological targets, enhancing its efficacy as an inhibitor .
MRT 68921 dihydrochloride primarily engages in biochemical reactions that inhibit the activity of ULK1 and ULK2 kinases. These reactions can be summarized as follows:
Research has indicated that treatment with MRT 68921 leads to significant alterations in protein expression related to autophagy pathways, demonstrating its utility in studying these critical cellular processes .
The mechanism of action of MRT 68921 dihydrochloride involves several key steps:
The ability of MRT 68921 to modulate these pathways makes it a significant compound for investigating autophagy-related diseases.
MRT 68921 dihydrochloride exhibits several notable physical and chemical properties:
These properties highlight its suitability for laboratory research applications while ensuring ease of handling.
MRT 68921 dihydrochloride is primarily used in scientific research focused on:
MRT 68921 dihydrochloride (chemical name: N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride) is a potent and selective ATP-competitive inhibitor of the serine/threonine kinases ULK1 (Unc-51 Like Autophagy Activating Kinase 1) and ULK2. These kinases serve as master regulators of autophagy initiation, integrating upstream signals from nutrient-sensing pathways (e.g., mTORC1 and AMPK) to phosphorylate downstream substrates essential for autophagosome formation [3] [8]. The compound’s molecular weight is 507.5 g/mol (dihydrochloride form), with a purity of ≥98% and solubility of 100 mM in water [1] [4].
MRT 68921 binds the ATP-binding cleft of ULK1/2 through specific interactions with key residues in the kinase domain. Structural analyses reveal that its cyclopropyl and cyclobutane moieties facilitate hydrophobic interactions with Val50 and Leu158 in ULK1, while the tetrahydroisoquinoline group forms hydrogen bonds with the hinge region (Cys69 and Glu99) [3]. This binding mode competitively displaces ATP, preventing ULK1/2-mediated phosphorylation of downstream substrates like ATG13 and FIP200 [3] [7].
Selectivity profiling across 140 human kinases demonstrates that MRT 68921 exhibits >100-fold selectivity for ULK1/2 over related kinases such as TBK1 (IC₅₀ = 45 nM) and mTOR (IC₅₀ > 1,000 nM). Only 4/140 kinases show >50% inhibition at 1 µM concentrations, underscoring its exceptional specificity [3].
Table 1: Selectivity Profile of MRT 68921
Kinase | IC₅₀ (nM) | Selectivity vs. ULK1/2 |
---|---|---|
ULK1 | 2.9 | Reference |
ULK2 | 1.1 | Reference |
TBK1 | 45 | 15-fold less selective |
IKKε | 38 | 13-fold less selective |
mTOR | >1,000 | >300-fold less selective |
MRT 68921 exhibits a 2.6-fold greater potency against ULK2 (IC₅₀ = 1.1 nM) than ULK1 (IC₅₀ = 2.9 nM) [1] [2]. This differential efficacy arises from structural variations in the kinase domains: ULK2 harbors a smaller methionine residue at position 92 (Met92), while ULK1 contains a bulkier glutamine (Gln92). Met92 enhances hydrophobic contact with the inhibitor’s cyclobutane carboxamide group, reducing the free energy of binding [3]. Functionally, this translates to near-complete suppression of ULK2-dependent phosphorylation events at lower concentrations than ULK1. The dual inhibition is biologically relevant, as ULK1 and ULK2 exhibit partial redundancy in autophagy initiation, and simultaneous targeting ensures robust pathway blockade [3] [8].
Table 2: Structural Determinants of Differential Inhibition
Feature | ULK1 | ULK2 | Impact on MRT 68921 Binding |
---|---|---|---|
Residue at position 92 | Gln92 | Met92 | Tighter hydrophobic packing with Met92 |
IC₅₀ | 2.9 nM | 1.1 nM | Lower IC₅₀ for ULK2 |
Autophagosome closure role | Secondary | Primary | Enhanced efficacy in maturation blockade |
Beyond blocking autophagy initiation, MRT 68921 disrupts autophagosome maturation—a late-stage process requiring ULK1-mediated phosphorylation of trafficking regulators. In nutrient-starved mouse embryonic fibroblasts (MEFs), treatment with 1 µM MRT 68921 causes accumulation of immature autophagosomal structures positive for ATG13 and WIPI2, but lacking LC3-II decoration [3]. This "stalling" phenotype arises because ULK1 phosphorylates components of the HOPS tethering complex, which mediates autophagosome-lysosome fusion. Without ULK1 activity, nascent autophagosomes fail to recruit RAB7 and LAMP1, preventing lysosomal fusion and cargo degradation [7] [8]. Consequently, autophagic flux (measured via LC3-II turnover in the presence of bafilomycin A1) is reduced by >80% at 1 µM [3].
Table 3: Markers of Autophagosome Arrest by MRT 68921
Marker | Localization | Change Post-Treatment | Functional Implication |
---|---|---|---|
ATG13 puncta | Pre-autophagosomal structures | 3.5-fold accumulation | Arrested phagophore nucleation |
LC3-II | Mature autophagosomes | 70% reduction | Failed lipidation & elongation |
SQSTM1/p62 | Autophagic cargo | 2.8-fold accumulation | Impaired degradation |
LAMP1 | Lysosomes | No colocalization with LC3 | Blocked autophagosome-lysosome fusion |
MRT 68921 synergizes with mTOR inhibitors (e.g., AZD8055) to completely suppress both initiation and maturation of autophagosomes. mTORC1 inactivation (e.g., via amino acid starvation or AZD8055) dephosphorylates ULK1 at Ser757, "priming" it for activation. However, concurrent MRT 68921 treatment blocks this primed ULK1, preventing phosphorylation of ATG13 at Ser318—a site essential for VPS34 lipid kinase recruitment [3] [6]. In MEFs, combining 1 µM MRT 68921 with 1 µM AZD8055 reduces phospho-ATG13 levels by 95% compared to single-agent treatments (60–70% reduction), abolishing omegasome formation and LC3 puncta generation [3]. This dual blockade is particularly effective in cancer cells reliant on autophagy for stress survival, where mTOR inhibition alone may incompletely suppress the pathway due to ULK1 reactivation [3] [8].
Table 4: Combinatorial Effects of MRT 68921 and mTOR Inhibitors
Parameter | MRT 68921 Alone | AZD8055 Alone | Combination |
---|---|---|---|
p-ATG13 (Ser318) reduction | 70% | 65% | 95% |
LC3-II flux inhibition | 75% | 60% | 98% |
VPS34 recruitment to omegasomes | Blocked | Partial | Abolished |
Viability in starved cancer cells | 40% reduction | 30% reduction | 85% reduction |
Concluding Remarks
MRT 68921 dihydrochloride exemplifies targeted autophagy inhibition through precise disruption of ULK1/2 kinase activity. Its ATP-competitive mechanism, differential efficacy against ULK isoforms, and dual impact on autophagosome initiation/maturation provide a template for developing context-specific autophagy modulators. Future work should explore structural analogs to further enhance ULK isoform selectivity and address compensatory pathways in disease models.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7